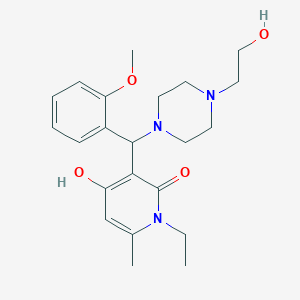

1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one

Description

The compound 1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with:

- An ethyl group at position 1,

- A hydroxy group at position 4,

- A 6-methyl group,

- A benzyl moiety at position 3, which is further substituted with a 2-methoxyphenyl group and a 4-(2-hydroxyethyl)piperazinyl group.

The 2-hydroxyethyl-piperazinyl group may enhance solubility or target affinity, while the 2-methoxyphenyl substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-4-25-16(2)15-18(27)20(22(25)28)21(17-7-5-6-8-19(17)29-3)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOAJSOAGDZXKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)CCO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one, often referred to as a piperazine derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperazine moiety and a pyridinone core, contributing to its biological activity.

The chemical formula of the compound is with a molecular weight of approximately 401.5 g/mol. Its structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C22H31N3O4 |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 897734-27-9 |

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas, particularly in the context of enzyme inhibition and potential therapeutic effects in various diseases.

Enzyme Inhibition

1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-6-methylpyridin-2(1H)-one has been studied for its inhibitory effects on phosphodiesterase type 5 (PDE5). PDE5 inhibitors are known for their role in enhancing nitric oxide signaling, which is crucial for various physiological processes including vasodilation and penile erection.

Case Study: PDE5 Inhibition

A study highlighted the compound's ability to penetrate the blood-brain barrier and exert central inhibition of PDE5, demonstrating significant blood pressure-lowering effects in spontaneously hypertensive rat models. The compound exhibited an IC50 value indicative of its potency in inhibiting PDE5, which correlates with its therapeutic potential in treating conditions like erectile dysfunction and pulmonary hypertension .

Antidiabetic Activity

In addition to PDE5 inhibition, this compound has shown potential antidiabetic activity. Research indicates that it may inhibit key enzymes involved in carbohydrate metabolism, such as alpha-amylase and protein tyrosine phosphatase 1B (PTP1B), which are critical in managing blood glucose levels.

Table: Antidiabetic Activity Assessment

| Concentration (μM) | % Inhibition (Alpha-Amylase) | IC50 (μM) |

|---|---|---|

| 500 | 78.85 | 4.58 |

| 250 | 73.08 | |

| 125 | 68.90 | |

| 62.5 | 62.28 | |

| 31.25 | 58.47 |

The compound's IC50 values suggest it is more effective than standard drugs like acarbose, indicating its potential as a therapeutic agent for diabetes management .

The precise mechanism through which this compound exerts its biological effects involves complex interactions with various molecular targets. The piperazine ring is known to enhance binding affinity to receptors and enzymes, while the methoxyphenyl group may influence lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs and their differences are summarized below:

*Calculated based on molecular formula.

Antioxidant Activity:

- 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) . The bromophenyl and cyano groups likely contribute to electron-deficient regions that stabilize free radicals.

Antimicrobial Activity:

- Pyridin-2(1H)-one derivatives in exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli . The target compound’s 2-methoxyphenyl group could enhance membrane penetration, but the hydroxyethyl-piperazinyl moiety might reduce bacterial resistance compared to phenylmethyl analogs .

Binding Affinity (Molecular Docking):

- Compounds with 4-bromophenyl substituents showed strong binding to bacterial enzymes (e.g., dihydrofolate reductase) due to halogen bonding .

- The 2-hydroxyethyl-piperazinyl group in the target compound may form additional hydrogen bonds with target proteins, as seen in piperazine-containing kinase inhibitors .

Q & A

Basic: What synthetic strategies are recommended for this compound, and how do substituents influence reaction yields?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of substituted piperazine derivatives with pyridinone precursors. Evidence suggests that substituents like methoxy or ethoxy groups on the pyridinone core significantly affect reaction efficiency. For example, 4-methoxy derivatives (Fig. 1 in ) require controlled anhydrous conditions to prevent hydrolysis, while ethyl-substituted analogs may need reflux in polar aprotic solvents (e.g., DMF) for 12–24 hours . Yields can drop by 15–20% if the hydroxyethyl-piperazine moiety is introduced late-stage due to steric hindrance; pre-functionalization of the piperazine ring before coupling is advised .

Basic: How can the crystal structure and conformational stability of this compound be characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For analogs with fluorophenyl-piperazine substituents, triclinic crystal systems (space group P1) are common, with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, and intermolecular hydrogen bonds stabilizing the lattice . Thermal stability should be assessed via differential scanning calorimetry (DSC), as decomposition temperatures for related compounds range from 180–220°C, correlating with substituent hydrophobicity .

Basic: What are the key stability challenges under aqueous conditions?

Methodological Answer:

Hydrolysis kinetics in aqueous solutions depend on pH and temperature. For the 4-methoxy analog, pseudo-first-order rate constants (k) increase by 3-fold when pH shifts from 7.4 to 2.0, with activation energy (Ea) of ~45 kJ/mol . Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) or formulation in non-aqueous solvents (e.g., PEG-400) to minimize ester/amide bond cleavage .

Advanced: How to resolve contradictions in thermal degradation data across studies?

Methodological Answer:

Discrepancies often arise from differences in heating rates (e.g., 5°C/min vs. 10°C/min) or sample purity. To reconcile

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways.

- Cross-validate with high-performance liquid chromatography (HPLC) to quantify residual impurities (e.g., MM0421.02 in ) that may catalyze decomposition .

- Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to compare activation energies across experimental setups .

Advanced: How to develop a robust HPLC method for purity assessment?

Methodological Answer:

- Column: Use a C18 stationary phase (5 µm particle size, 250 mm length) for resolving polar impurities.

- Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 10% B to 90% B over 30 minutes .

- Detection: UV at 254 nm for aromatic moieties. For diastereomers, consider chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) .

- Validation: Include system suitability tests for tailing factor (<2.0) and theoretical plates (>2000) per USP guidelines .

Advanced: How to design assays for evaluating biological activity against therapeutic targets?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to the compound’s piperazine-pyridinone scaffold, which mimics known inhibitors (e.g., notes pyrimidine analogs as anticancer leads).

- In Vitro Assays:

- Enzyme Inhibition: Use fluorescence polarization (FP) assays with recombinant enzymes (e.g., PI3Kγ) and ATP-competitive substrates.

- Cell Viability: Test against cancer lines (e.g., MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .

- Structure-Activity Relationship (SAR): Modify the hydroxyethyl-piperazine group to assess hydrophilicity vs. membrane permeability .

Advanced: How to address solubility limitations in preclinical studies?

Methodological Answer:

- Co-Solvents: Use DMSO-water mixtures (<10% DMSO) or cyclodextrin-based formulations (e.g., sulfobutylether-β-cyclodextrin) to enhance aqueous solubility.

- Salt Formation: React the compound with HCl or citrate buffers to form crystalline salts, improving bioavailability (e.g., MM0421.03 dihydrochloride in ) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) via solvent evaporation, achieving sustained release over 72 hours .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

- Software: Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify vulnerable sites (e.g., benzylic C-H bonds).

- Docking Studies: Simulate interactions with CYP3A4 (PDB ID: 5TQZ) to predict N-dealkylation or hydroxylation .

- In Vitro Validation: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.